molecular formula C13H10FNO2 B7867671 4-((4-Fluorophenyl)amino)benzoic acid

4-((4-Fluorophenyl)amino)benzoic acid

Cat. No.: B7867671
M. Wt: 231.22 g/mol
InChI Key: UJDKAOBXVZUMBH-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)amino)benzoic acid is a chemical compound characterized by its molecular structure, which includes a fluorophenyl group attached to an amino group on a benzoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorophenyl)amino)benzoic acid typically involves the following steps:

  • Nitration: The starting material, 4-fluorobenzene, undergoes nitration to introduce a nitro group, forming 4-fluoronitrobenzene.

  • Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amino group, yielding 4-fluoroaniline.

  • Coupling Reaction: 4-Fluoroaniline is then coupled with benzoyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-((4-Fluorophenyl)amino)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Formation of 4-((4-Fluorophenyl)amino)nitrobenzoic acid.

  • Reduction: Formation of 4-((4-Fluorophenyl)amino)benzyl alcohol.

  • Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-((4-Fluorophenyl)amino)benzoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a fluorescent probe for imaging and studying biological processes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-((4-Fluorophenyl)amino)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

4-((4-Fluorophenyl)amino)benzoic acid is similar to other compounds containing fluorophenyl and benzoic acid groups. Some of these similar compounds include:

  • 4-((3-Fluorophenyl)amino)benzoic acid

  • 4-((2-Fluorophenyl)amino)benzoic acid

  • 4-((4-Chlorophenyl)amino)benzoic acid

Uniqueness: What sets this compound apart from its analogs is the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4-fluoroanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-3-7-12(8-4-10)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDKAOBXVZUMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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